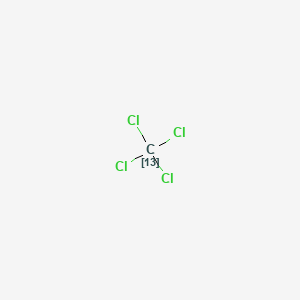

Carbon-13C tetrachloride

Vue d'ensemble

Description

It is represented by the molecular formula CCl4 and has a molecular weight of 154.8 g/mol. This compound is used extensively in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Carbon-13C tetrachloride is synthesized by substituting the hydrogen atoms in methane-13C with chlorine atoms. This process typically involves the reaction of methane-13C with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of methane-13C, tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the chlorination of methane-13C in a continuous flow reactor, where chlorine gas is introduced in a controlled manner to ensure complete substitution of hydrogen atoms with chlorine .

Analyse Des Réactions Chimiques

Types of Reactions

Carbon-13C tetrachloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosgene (COCl2) and other chlorinated compounds.

Reduction: It can be reduced to form chloroform (CHCl3), dichloromethane (CH2Cl2), and methane (CH4).

Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and chlorine dioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., iron) are used.

Substitution: Various nucleophiles, such as hydroxide ions (OH-) or ammonia (NH3), can be used for substitution reactions.

Major Products Formed

Oxidation: Phosgene (COCl2), carbon dioxide (CO2), and hydrochloric acid (HCl).

Reduction: Chloroform (CHCl3), dichloromethane (CH2Cl2), and methane (CH4).

Substitution: Products depend on the nucleophile used, such as methanol (CH3OH) or methylamine (CH3NH2).

Applications De Recherche Scientifique

Chemistry

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Carbon-13C tetrachloride is widely utilized in NMR spectroscopy to study molecular structures and reaction mechanisms. Its isotopic enrichment allows for enhanced signal detection and resolution in NMR experiments, making it an ideal standard for calibrating equipment and evaluating experimental setups .

Biology

- Metabolic Labeling Studies : In biological research, this compound is employed to trace biochemical pathways and understand metabolic processes. By incorporating this compound into metabolic studies, researchers can gain insights into how substances are processed within living organisms.

Medicine

- Drug Development : The compound plays a critical role in drug development and clinical trials by evaluating pharmacokinetics and metabolism of drugs. Its isotopic labeling helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .

Industry

- Chemical Production : this compound is used in the production of refrigerants and solvents. Its unique properties make it suitable for various industrial applications where precise chemical behavior is required .

Case Study 1: NMR Applications

A research study highlighted the use of this compound as a standard sample in a dual-channel NMR probe capable of simultaneous analysis of multiple samples. The strong signal from this compound allowed for clean, distinguishable spectra from both it and other samples, demonstrating its effectiveness in enhancing NMR techniques.

Case Study 2: Metabolic Pathway Tracing

In metabolic studies involving labeled substrates, this compound was used to trace the flow of carbon through metabolic pathways in various organisms. This application provided critical insights into the efficiency of metabolic processes and the impact of different conditions on biochemical reactions.

Mécanisme D'action

The mechanism of action of methane-13C, tetrachloro- involves its isotopic labeling, which allows for the tracking and analysis of its behavior in various chemical and biological systems. The compound’s molecular targets and pathways depend on the specific application, such as its interaction with enzymes in metabolic studies or its role as a tracer in NMR spectroscopy .

Comparaison Avec Des Composés Similaires

Carbon-13C tetrachloride is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Tetrachloromethane (CCl4): The non-labeled version of methane-13C, tetrachloro-.

1,1,2,2-Tetrachloroethane (C2H2Cl4): Another chlorinated compound used as an industrial solvent.

This compound is particularly valuable in research due to its ability to provide detailed insights into molecular structures and reaction mechanisms, which are not possible with non-labeled compounds.

Activité Biologique

Carbon-13C tetrachloride, a stable isotope of carbon tetrachloride (CCl₄), is a chemical compound with significant biological activity. While carbon tetrachloride has been extensively studied for its toxicological effects, the specific implications of the carbon-13 isotope in biological systems require careful examination. This article reviews the biological activity of this compound, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

General Toxicity

Carbon tetrachloride is known for its hepatotoxicity, primarily affecting the liver. Acute exposure can lead to liver damage, while chronic exposure is associated with liver cirrhosis and cancer. The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP2E1, which converts CCl₄ into reactive metabolites that induce cellular damage through lipid peroxidation and protein adduct formation .

Case Studies

- Animal Studies : Research indicates that exposure to carbon tetrachloride in rats and mice results in liver tumors. For instance, a study showed that rats exposed to 20 mg/kg of CCl₄ exhibited significant liver toxicity characterized by centrilobular vacuolization and necrosis .

- Human Epidemiological Studies : Although direct evidence linking carbon tetrachloride to human cancer is limited, some occupational studies suggest an association with increased risks of liver cancer and non-Hodgkin lymphoma among workers exposed to high levels of the compound .

Metabolism

The metabolism of carbon tetrachloride involves several enzymatic pathways:

- Cytochrome P450 Activation : The conversion of CCl₄ to trichloromethyl radicals is facilitated by CYP2E1, leading to hepatocellular damage .

- Reactive Metabolite Formation : These radicals can covalently bind to cellular macromolecules, resulting in oxidative stress and cellular necrosis .

Cellular Effects

The biological effects observed due to carbon tetrachloride exposure include:

- Hepatotoxicity : Characterized by increased serum enzyme levels (ALT and AST) and histopathological changes in liver tissue.

- Renal Dysfunction : High doses can also lead to renal damage, evidenced by tubular cell degeneration .

Summary of Tumorigenic Responses in Animal Studies

| Species | Route of Exposure | Dose (mg/kg) | Tumor Type |

|---|---|---|---|

| Rats | Oral | 20 | Liver tumors (benign/malignant) |

| Mice | Inhalation | 25 ppm | Hepatocellular adenoma/carcinoma |

| Hamsters | Subcutaneous | 1200 | Mammary gland tumors |

Incidence of Liver Tumors in F344 Rats Exposed to CCl₄

| Exposure Duration | Dose (mg/m³) | Incidence (%) |

|---|---|---|

| 104 weeks | 360 | 75% |

| 104 weeks | 720 | 90% |

Propriétés

IUPAC Name |

tetrachloro(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl4/c2-1(3,4)5/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGDMQKNWNREIO-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10108804 | |

| Record name | Methane-13C, tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10108804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32488-50-9 | |

| Record name | Methane-13C, tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032488509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane-13C, tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10108804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon-13C tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Methane-13C, tetrachloro- suitable for use in Nuclear Magnetic Resonance (NMR) spectroscopy?

A1: Methane-13C, tetrachloro- (also known as Carbon Tetrachloride-13C) is valuable in NMR spectroscopy due to its simple structure and the isotopic enrichment of the carbon atom.

Q2: Can you describe the use of Methane-13C, tetrachloro- in the context of the provided research papers?

A2: While neither paper directly focuses on the properties or applications of Carbon Tetrachloride-13C itself, one of the papers highlights its use as a standard in NMR research.

- "NMR probe for the simultaneous acquisition of multiple samples." [] This paper discusses the development of a dual-channel NMR probe capable of simultaneously analyzing multiple samples. The researchers used Carbon Tetrachloride-13C (along with ¹³C-enriched methanol) as a standard sample to demonstrate the probe's performance. The simultaneous acquisition of clean, distinguishable spectra from both Carbon Tetrachloride-13C and methanol validated the probe's ability to effectively analyze multiple samples without signal interference (cross-talk). This application showcases how Carbon Tetrachloride-13C's simple, strong signal makes it an ideal standard for evaluating and calibrating NMR equipment and experimental setups.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.